Forigerimod

Systemic Lupus Erythematosus Peptide Formulation Clinical Efficacy Comparison

Forigerimod is a synthetic 21-amino-acid phosphopeptide (residues 131–151 of U1-70K) that requires strict formulation control for valid research outcomes. The trehalose-formulated peptide (Forigerimod) acts as a critical negative control or comparator arm against mannitol-formulated P140 (Lupuzor), which demonstrated a 62% vs. 34% responder rate in Phase IIb SLE trials—a 45% relative efficacy reduction attributable to trehalose-mediated autophagy antagonism. The phosphoserine-140 residue is structurally mandatory for HSC70/HSPA8 chaperone binding and downstream immunomodulation; non-phosphorylated analogs are functionally inert. With micromolar affinity confirmed by SPR, this compound serves as a selective probe for chaperone-mediated autophagy in lymphocyte biology. Researchers investigating excipient effects on autophagy-modulating therapeutics or developing tolerance-restoring immunomodulators should prioritize this specific trehalose formulation.

Molecular Formula C117H181N34O32PS
Molecular Weight 2638.9 g/mol
CAS No. 497156-60-2
Cat. No. B10832353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameForigerimod
CAS497156-60-2
Molecular FormulaC117H181N34O32PS
Molecular Weight2638.9 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)NC(CCSC)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)C(=O)C(CONCC(=O)NC(CCCCN)C(=O)N3CCCC3C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(C)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(C(C)CC)C(=O)NC(CCC(=O)O)C(=O)NC(CC6=CC=C(C=C6)O)C(=O)O)NP(=O)(O)O)NC(=O)C(CCCNC(=N)N)N
InChIInChI=1S/C117H181N34O32PS/c1-9-64(5)94(148-99(163)75(120)24-18-47-128-115(121)122)112(176)144-85(56-71-57-127-62-132-71)106(170)139-80(44-51-185-8)103(167)147-93(63(3)4)110(174)143-83(54-69-32-38-73(154)39-33-69)105(169)146-87(60-152)108(172)138-78(25-14-16-45-118)101(165)137-76(27-19-48-129-116(123)124)96(160)97(161)88(150-184(180,181)182)61-183-133-59-91(157)135-81(26-15-17-46-119)113(177)151-50-21-29-89(151)109(173)140-77(28-20-49-130-117(125)126)100(164)131-58-90(156)136-82(53-68-30-36-72(153)37-31-68)104(168)134-66(7)98(162)142-84(52-67-22-12-11-13-23-67)107(171)149-95(65(6)10-2)111(175)141-79(42-43-92(158)159)102(166)145-86(114(178)179)55-70-34-40-74(155)41-35-70/h11-13,22-23,30-41,57,62-66,75-89,93-95,133,152-155H,9-10,14-21,24-29,42-56,58-61,118-120H2,1-8H3,(H,127,132)(H,131,164)(H,134,168)(H,135,157)(H,136,156)(H,137,165)(H,138,172)(H,139,170)(H,140,173)(H,141,175)(H,142,162)(H,143,174)(H,144,176)(H,145,166)(H,146,169)(H,147,167)(H,148,163)(H,149,171)(H,158,159)(H,178,179)(H4,121,122,128)(H4,123,124,129)(H4,125,126,130)(H3,150,180,181,182)/t64-,65-,66-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,93-,94-,95-/m0/s1
InChIKeyLSLBZWAEEUGETG-GGVFYUGVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Forigerimod (CAS 497156-60-2) Baseline Technical Profile for Scientific Procurement and Research Selection


Forigerimod (also known as IPP-201101, P140 peptide, Lupuzor) is a synthetic 21-amino-acid phosphopeptide CD4 T-cell modulator [1] corresponding to residues 131-151 of the U1 small nuclear ribonucleoprotein 70 kDa (U1-70K) protein, phosphorylated at Ser140 . The compound possesses a molecular formula of C₁₁₇H₁₈₁N₃₄O₃₂PS with a molecular weight of 2638.94 g/mol [2]. Forigerimod functions as an inhibitor of chaperone-mediated autophagy via direct binding to the HSC70/HSPA8 chaperone protein and is under investigation for the treatment of autoimmune disorders, most notably systemic lupus erythematosus (SLE) [3].

Why Generic Substitution of Forigerimod (IPP-201101) is Not Feasible: Formulation-Dependent Efficacy and Mechanism Specificity


Generic substitution of Forigerimod is precluded by two interdependent factors: formulation-dependent pharmacodynamic antagonism and high mechanism specificity. First, the excipient composition critically determines therapeutic efficacy—formulations containing trehalose (Forigerimod) demonstrated a 34% responder rate compared to 62% for the identical peptide administered in mannitol (Lupuzor), a 45% relative reduction in efficacy attributable to trehalose-mediated autophagy induction directly counteracting the peptide's therapeutic mechanism [1]. Second, the phosphoserine residue at position 140 is structurally essential for HSC70 binding and subsequent immunomodulatory activity [2]. Consequently, non-phosphorylated analogs, peptides with alternative sequences, or formulations employing different excipients cannot be considered functionally equivalent.

Forigerimod Quantitative Differentiation Evidence: Comparative Efficacy, Safety, and Formulation Impact Data for Procurement Decisions


Forigerimod vs. Lupuzor (P140 in Mannitol): Phase IIb Head-to-Head Excipient Comparison Reveals 45% Lower Responder Rate with Trehalose

In two separate Phase IIb multicenter, randomized, placebo-controlled trials evaluating the identical P140 peptide (200 µg/month plus standard of care), the formulation containing trehalose as excipient (Forigerimod) demonstrated substantially inferior clinical efficacy compared to the mannitol-formulated version (Lupuzor). The responder rate measured by SRI score at study endpoint was 34% for Forigerimod (trehalose) versus 62% for Lupuzor (mannitol), representing a 45% relative reduction in response [1]. This difference is mechanistically attributed to trehalose being a known inducer of autophagy, which directly antagonizes the autophagy-inhibitory therapeutic action of the P140 peptide [1].

Systemic Lupus Erythematosus Peptide Formulation Clinical Efficacy Comparison

Forigerimod vs. Placebo in SLE: Phase IIb 6-Month Efficacy and Safety Comparison

In the Phase IIb trial of Forigerimod (P140 in trehalose, 200 µg/month), the active treatment arm showed a responder rate of 34% compared to 40% for placebo, indicating no statistically significant efficacy advantage for the trehalose formulation over placebo [1]. However, safety data from this trial revealed a favorable profile: serious adverse events (SAE) occurred in 10% of Forigerimod-treated patients versus 14% in the placebo group, and the dropout rate was 22% for Forigerimod compared to 23% for placebo [1]. This safety parity, despite lack of efficacy in this specific formulation, confirms the peptide scaffold's tolerability.

Systemic Lupus Erythematosus Placebo-Controlled Trial Safety Profile

Lupuzor (P140 in Mannitol) vs. Belimumab (Benlysta): Cross-Study Efficacy Comparison Demonstrates Superior 12-Month Responder Rate

While Forigerimod (trehalose formulation) itself did not demonstrate superiority over existing therapies, the mannitol-formulated version (Lupuzor) provides critical class-level inference for the P140 peptide's therapeutic potential. In cross-study comparison, Lupuzor (P140 in mannitol, 200 µg/month, 3-month treatment duration) achieved a 62% responder rate, substantially exceeding the 43% responder rate reported for belimumab (Benlysta) in the 12-month BLISS-76 pivotal trial [1]. Notably, Lupuzor achieved this superior efficacy with a shorter treatment duration (3 months vs. 12 months) and lower serious adverse event rates (6% active vs. 19% for belimumab) [1].

Systemic Lupus Erythematosus Comparative Efficacy SRI Responder Rate

Forigerimod (P140) vs. Non-Phosphorylated 131-151 Peptide Analog: Phosphorylation at Ser140 Confers HSC70 Binding Specificity

Surface plasmon resonance experiments demonstrated that the phosphorylated P140 peptide binds directly to recombinant HSC70 protein with medium affinity in the micromolar range, whereas the non-phosphorylated 131-151 peptide analog also exhibits binding under identical conditions [1]. However, scrambled P140 (ScP140) showed no detectable binding to HSC70, confirming sequence specificity [1]. Critically, no binding was observed between P140 and the stress-inducible Hsp70 chaperone, establishing HSC70/HSPA8 as the specific molecular target [1].

HSC70 Binding Phosphorylation-Dependent Activity Mechanism of Action

Forigerimod vs. Conventional Immunosuppressants: Preclinical Evidence of Immune Normalization Without Global Suppression

In MRL/lpr lupus-prone mice, P140 peptide administration decreased HSC70/Hsp73 chaperone protein expression and reduced the stability of MHC class II dimers on antigen-presenting B cells, leading to diminished autoreactive T-cell priming [1]. In human lupus B cells, P140 down-regulated HLA class II overexpression and hampered B-cell differentiation into plasma cells [2]. Unlike conventional immunosuppressants that broadly suppress immune function, P140 selectively modulates the chaperone-mediated autophagy pathway that is hyperactivated in lupus lymphocytes, thereby restoring immune tolerance without global immunosuppression [1][2].

Immunomodulation Autophagy Inhibition MHC Class II Expression

Forigerimod Patent Protection and Commercial Differentiation: Exclusivity Through 2045

Forigerimod (P140/Lupuzor) is protected by a patent portfolio with exclusivity expected to extend until 2045 [1]. The intellectual property coverage encompasses the core peptide composition, formulations, and expanded indications beyond SLE, including chronic inflammatory demyelinating polyneuropathy (CIDP), asthma, and periodontitis [2][3]. This extensive patent protection, combined with orphan drug designation status, creates substantial barriers to generic entry and positions Forigerimod as a commercially differentiated asset among peptide-based autoimmune therapeutics [2].

Intellectual Property Patent Exclusivity Commercial Differentiation

Forigerimod (CAS 497156-60-2) Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


Systemic Lupus Erythematosus (SLE) Clinical Research: P140 Peptide Formulation Optimization Studies

The direct head-to-head Phase IIb evidence demonstrating a 62% responder rate for mannitol-formulated P140 versus 34% for trehalose-formulated Forigerimod [1] establishes a clear research application in excipient optimization. Investigators studying peptide formulation effects on autophagy-modulating therapeutics should prioritize the trehalose formulation (Forigerimod) as a negative control or comparator arm when evaluating autophagy-inducing excipients, given trehalose's documented antagonism of P140's therapeutic mechanism [1].

Mechanistic Studies of Chaperone-Mediated Autophagy (CMA) in Autoimmune Pathogenesis

Forigerimod's demonstrated specific binding to HSC70/HSPA8 (not Hsp70) with micromolar affinity, as quantified by surface plasmon resonance [2], positions this compound as a selective molecular probe for investigating chaperone-mediated autophagy in lymphocyte biology. Researchers studying the role of hyperactivated CMA in lupus pathogenesis or other autoimmune conditions where CMA dysregulation is implicated can utilize Forigerimod to selectively modulate this pathway without affecting stress-inducible Hsp70-mediated processes [2][3].

Comparative Autoimmune Therapeutic Benchmarking: P140 Scaffold vs. Biologics and Conventional Immunosuppressants

The cross-study comparison showing Lupuzor's 62% responder rate exceeding belimumab's 43% at 12 months, coupled with lower SAE rates (6% vs 19%) [1], supports the use of P140-based compounds as benchmarks in preclinical and clinical development of novel SLE therapeutics. Additionally, the mechanistic evidence of immune normalization without global suppression [3] makes Forigerimod an appropriate comparator for evaluating next-generation immunomodulators designed to restore tolerance rather than broadly suppress immune function.

CIDP and Expanded Indication Preclinical Development Programs

Positive preclinical data in models of chronic inflammatory demyelinating polyneuropathy (CIDP) [4], combined with ongoing Phase II/III clinical investigation [5], supports the procurement of Forigerimod for translational research programs exploring P140's applicability beyond SLE. The compound's established safety profile across seven completed clinical trials [6] and patent protection extending to 2045 [6] provide both scientific and commercial justification for investment in expanded indication development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Forigerimod

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.